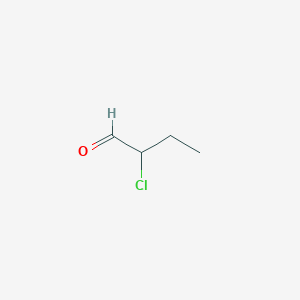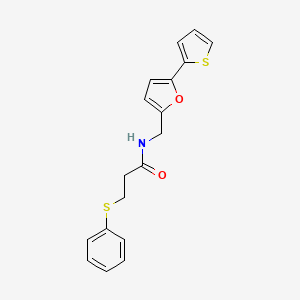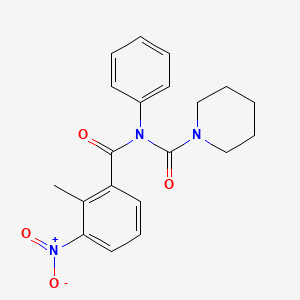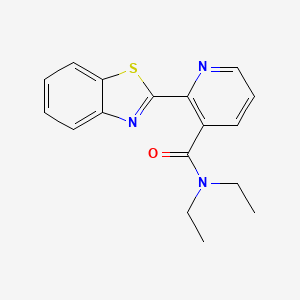
GX-201
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
GX-201は、ナトリウムチャネルNaV1.7を選択的に阻害することによって作用を発揮します。この阻害は、疼痛シグナルの開始と伝播に不可欠なナトリウムイオンの流入をブロックします。 この化合物は、チャネルに高い親和性で結合し、チャネル上の滞留時間が長くなり、効果的な疼痛緩和をもたらします .
類似の化合物との比較
類似の化合物
GX-585: 同様の性質を持つ、もう1つのNaV1.7の選択的阻害剤。
テトロドトキシン: 強力なナトリウムチャネルブロッカーですが、選択性が低いです。
リドカイン: ナトリウムチャネルもブロックしますが、選択性が低い、一般的に使用される局所麻酔薬。
This compoundの独自性
This compoundは、NaV1.7に対する高い選択性と、チャネル上の滞留時間の長いことで独特です。このため、選択性の低いナトリウムチャネルブロッカーと比較して、副作用が少ない、新しい疼痛管理療法の開発のための有望な候補となっています。
準備方法
合成経路と反応条件
GX-201の合成には、コア構造の調製から始まり、さまざまな官能基の導入まで、複数のステップが含まれます。合成経路には通常、以下が含まれます。
コア構造の形成: これは、ピペリジン誘導体とベンザミド誘導体を制御された条件下で反応させることから始まります。
官能基の導入: クロロ、フルオロ、トリフルオロメチルなどの官能基は、置換反応によって導入されます。
最終的な組み立て: 最終生成物は、特定の反応条件下で中間体を結合させることによって得られます.
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには以下が含まれます。
バッチ処理: 大量の出発原料をバッチ反応器で反応させます。
精製: 粗生成物は、結晶化やクロマトグラフィーなどの技術を使用して精製されます。
化学反応の分析
反応の種類
GX-201は、次のようないくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化された誘導体を生成することができます。
還元: 還元反応は、化合物の官能基を修飾するために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体があり、さらなる研究開発に使用することができます .
科学研究アプリケーション
This compoundは、次のような幅広い科学研究アプリケーションを持っています。
化学: ナトリウムチャネル阻害剤の研究のためのモデル化合物として使用されます。
生物学: 疼痛メカニズムとシグナル伝達の研究に使用されます。
医学: 疼痛管理や神経痛の治療における潜在的な使用について調査されています。
科学的研究の応用
GX-201 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying sodium channel inhibitors.
Biology: Employed in research on pain mechanisms and signal transduction.
Medicine: Investigated for its potential use in pain management and treatment of neuropathic pain.
Industry: Utilized in the development of new analgesic drugs and sodium channel blockers.
類似化合物との比較
Similar Compounds
GX-585: Another selective inhibitor of NaV1.7 with similar properties.
Tetrodotoxin: A potent sodium channel blocker but with less selectivity.
Lidocaine: A commonly used local anesthetic that also blocks sodium channels but is less selective.
Uniqueness of GX-201
This compound is unique due to its high selectivity for NaV1.7 and its prolonged residency time on the channel. This makes it a promising candidate for the development of new pain management therapies with fewer side effects compared to less selective sodium channel blockers.
特性
IUPAC Name |
4-[[1-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methoxy]-5-cyclopropyl-2-fluoro-N-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClF4N2O4S/c1-37(34,35)31-24(33)20-11-19(16-2-3-16)23(12-22(20)27)36-14-15-6-8-32(9-7-15)13-17-10-18(25(28,29)30)4-5-21(17)26/h4-5,10-12,15-16H,2-3,6-9,13-14H2,1H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBPOTYVFWNSGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=C(C=C(C(=C1)C2CC2)OCC3CCN(CC3)CC4=C(C=CC(=C4)C(F)(F)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClF4N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,5-dimethoxyphenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2924440.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2924441.png)



![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-9H-xanthene-9-carboxamide](/img/structure/B2924445.png)
![N-[1-(trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B2924447.png)

![4-chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide](/img/structure/B2924453.png)

![3-(2-chloro-6-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2924455.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2924460.png)
![Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)carbamate](/img/structure/B2924461.png)
